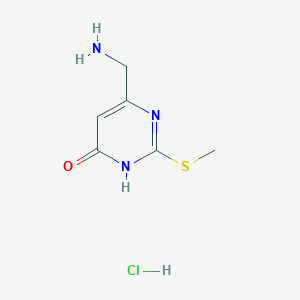
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline is a heterocyclic organic compound that contains a benzene ring fused to a pyrimidine ring. 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative that has been the subject of much scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been investigated for its potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been investigated for its potential use as a fluorescent probe for the detection of biological molecules.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is not fully understood. However, it is believed to act by inhibiting certain enzymes and receptors in the body, which leads to the modulation of various cellular processes. The compound has been shown to have potent anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects:
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate the immune system. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is its versatility in various lab experiments. It can be used in cell culture studies, animal models, and clinical trials. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are many future directions for the research of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine. Some potential areas of research include the development of more efficient synthesis methods, the investigation of its potential use as a fluorescent probe for the detection of biological molecules, and the development of more potent and selective analogs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesemethoden
The synthesis of 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine involves the condensation of 4-methoxyaniline with 2-chloro-4-phenylquinazoline in the presence of a suitable catalyst. The resulting intermediate is then subjected to further reactions to produce the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-26-17-10-8-16(9-11-17)23-21-24-19-12-7-15(22)13-18(19)20(25-21)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWZQLTYYOWMRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2973065.png)
![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2973069.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2973070.png)
![4-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2973071.png)

![4-[4-(Nonyloxy)phenethyl]benzenol](/img/structure/B2973073.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2973079.png)
